N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
This compound features a tetrahydro-2H-pyran core substituted at the 4-position with a thiophen-3-yl group and a methyl linker to a 4-(trifluoromethoxy)benzenesulfonamide moiety. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the thiophene contributes to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S2/c18-17(19,20)25-14-1-3-15(4-2-14)27(22,23)21-12-16(6-8-24-9-7-16)13-5-10-26-11-13/h1-5,10-11,21H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARWVIPOWSGSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzene sulfonamide core , which is known for its antibacterial and anti-inflammatory properties. The presence of the trifluoromethoxy group enhances its lipophilicity, potentially improving its bioavailability. The tetrahydro-2H-pyran ring and the thiophen-3-yl substituent may contribute to its unique pharmacological profile.
Synthesis Pathway
The synthesis typically involves multi-step organic reactions, starting from simpler benzamide derivatives. Key steps include:
- Formation of the Tetrahydropyran Ring : Achieved through acid-catalyzed cyclization of 1,5-diols.
- Introduction of the Thiophen Group : Utilizes methods such as the Paal-Knorr synthesis.
- Final Coupling : The thiophene and tetrahydropyran intermediates are combined with the benzamide core through nucleophilic substitution reactions under basic conditions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene and sulfonamide have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity (MIC μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Reference Drug (Ampicillin) | 0.5 | E. coli |
| Novel Thiophene Derivative | 0.008 | S. pneumoniae |
The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:
- Enzyme Inhibition : Potential inhibition of bacterial topoisomerases, which are crucial for DNA replication.
- Receptor Interaction : Modulation of specific receptors involved in inflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antibacterial Efficacy : A study demonstrated that similar compounds inhibited bacterial growth with MIC values significantly lower than traditional antibiotics . This suggests a promising avenue for developing new antibacterial agents.
- Selectivity and Toxicity : Research on related sulfonamides indicated low toxicity in human cell lines while maintaining potent antibacterial activity against resistant strains . This selectivity is critical for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Modifications
N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
- Key Differences :
- The tetrahydro-2H-pyran ring bears a hydroxyl group instead of a thiophene.
- The benzenesulfonamide has a 3-(trifluoromethyl) substituent vs. 4-(trifluoromethoxy).
- Impact :
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
Substituent Variations in Benzenesulfonamide
N-(4-Methoxyphenyl)benzenesulfonamide
- Key Differences: Methoxy group at the para position instead of trifluoromethoxy. No tetrahydro-2H-pyran or thiophene.
- Impact :
4-(Trifluoromethyl)benzenesulfonamide Derivatives
- Example : N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide.
Stereochemical and Functional Group Complexity
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
